DL-2-Hydroxy stearic acid, also known as a-hydroxyoctadecanoate or a-hydroxystearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. DL-2-Hydroxy stearic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. DL-2-Hydroxy stearic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, DL-2-hydroxy stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. DL-2-Hydroxy stearic acid can be converted into 2-hydroxystearoyl-CoA and N-2-hydroxystearoylsphingosine.
2-Hydroxyoctadecanoic acid
CAS No.: 1330-70-7
Cat. No.: VC20967261
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1330-70-7 |
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Molecular Formula | C18H36O3 |
Molecular Weight | 300.5 g/mol |
IUPAC Name | 2-hydroxyoctadecanoic acid |
Standard InChI | InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) |
Standard InChI Key | KIHBGTRZFAVZRV-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES | CCCCCCCCCCCCC(CCCCC(=O)O)O |
2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, is a biochemical reagent and a member of the long-chain fatty acids class. It is characterized by its molecular formula and CAS number 629-22-1 . This compound plays a significant role in various biological processes due to its unique chemical properties.
Biological Role
2-Hydroxystearic acid is practically insoluble in water and exhibits weak acidity based on its pKa value . It can be found in feces and is involved in metabolic pathways where it can be synthesized into other compounds like N-2-hydroxystearoylsphingosine .
Research Applications
This compound serves as a valuable tool for life science research due to its biochemical properties . Its ability to form complex monolayers makes it useful for studying biomineralization processes .
Monolayer Phase Behavior
Studies have shown that the presence of an additional hydroxy group allows for complex hydrogen bonding patterns when forming monolayers on different subphases such as pure water or electrolyte solutions like calcium chloride or sodium bicarbonate . These interactions are crucial for understanding biomineralization phenomena.
Monolayer Phase Behavior Observations:
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On pure water subphases, hydrogen bonding dominates with multiple phases coexisting.
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The introduction of calcium ions enhances cation binding through chelation.
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Bicarbonate ions lead to instability due to enhanced surfactant solubility facilitated by sodium cations.
These observations highlight the importance of electrolytes in manipulating monolayer structures relevant to biological systems.
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